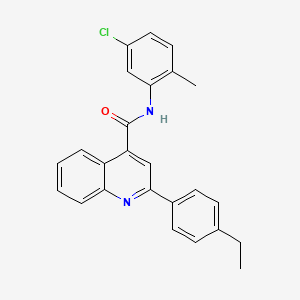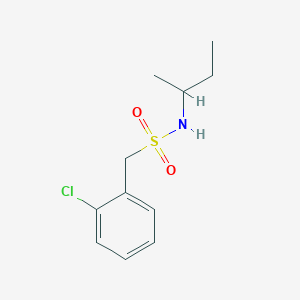
N-(5-chloro-2-methylphenyl)-2-(4-ethylphenyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-2-(4-ethylphenyl)-4-quinolinecarboxamide, also known as CEM-102, is a quinolinecarboxamide compound that has been of great interest to the scientific community due to its potential applications in the field of medicine. CEM-102 has been found to have antimicrobial properties and has been studied extensively for its potential use as an antibiotic.
Mécanisme D'action
N-(5-chloro-2-methylphenyl)-2-(4-ethylphenyl)-4-quinolinecarboxamide works by inhibiting the bacterial enzyme DNA gyrase, which is essential for the replication of bacterial DNA. By inhibiting this enzyme, this compound prevents the bacteria from replicating and ultimately leads to their death.
Biochemical and Physiological Effects
This compound has been found to have a low toxicity profile and is generally well-tolerated in animal studies. It has been found to have minimal effects on liver and kidney function, and does not appear to cause significant changes in blood chemistry or other physiological parameters.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-chloro-2-methylphenyl)-2-(4-ethylphenyl)-4-quinolinecarboxamide is its broad spectrum of activity against a range of bacteria, including drug-resistant strains. Additionally, this compound has a low toxicity profile, making it a potentially safer alternative to other antibiotics. However, one limitation of this compound is that it has not yet been extensively studied in humans, and further research is needed to determine its safety and efficacy in clinical trials.
Orientations Futures
There are several potential future directions for research on N-(5-chloro-2-methylphenyl)-2-(4-ethylphenyl)-4-quinolinecarboxamide. One area of focus could be on developing new formulations of the compound that are more easily administered and have better bioavailability. Additionally, further studies could be conducted to determine the optimal dosing and treatment regimens for this compound in different patient populations. Finally, research could be conducted to explore the potential use of this compound in combination with other antibiotics or therapies for the treatment of bacterial infections.
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-2-(4-ethylphenyl)-4-quinolinecarboxamide has been extensively studied for its potential use as an antibiotic. It has been found to be effective against a range of Gram-positive and Gram-negative bacteria, including strains that are resistant to other antibiotics. This compound has also been studied for its potential use in the treatment of tuberculosis, as it has been found to be effective against both drug-susceptible and drug-resistant strains of the bacteria.
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O/c1-3-17-9-11-18(12-10-17)24-15-21(20-6-4-5-7-22(20)27-24)25(29)28-23-14-19(26)13-8-16(23)2/h4-15H,3H2,1-2H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBPZMVAZJDSKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=CC(=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-ethyl-3-({4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-9H-carbazole](/img/structure/B4767588.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B4767600.png)


![N-{3-[(cyclohexylamino)carbonyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4767611.png)

![4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid](/img/structure/B4767621.png)
![6-methyl-2-[(2-thienylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4767627.png)
![5-butyl-3,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4767631.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-ethyl-3-isoxazolecarboxamide](/img/structure/B4767636.png)
![2-[(4-{[(4-isopropylphenoxy)acetyl]amino}-3-methylbenzoyl)amino]benzoic acid](/img/structure/B4767640.png)
![N-(4-butylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea](/img/structure/B4767661.png)

